molecular formula C9H8F3NO3 B1405183 Methyl 2-methoxy-5-(trifluoromethyl)nicotinate CAS No. 729589-73-5

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate

Cat. No. B1405183
M. Wt: 235.16 g/mol
InChI Key: XKLOLWKHCLHTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-methoxy-5-(trifluoromethyl)nicotinate” is a chemical compound with the formula C9H8F3NO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxy-5-(trifluoromethyl)nicotinate” consists of a nicotinic acid core, which is a pyridine ring with a carboxyl group at the 2-position and a trifluoromethyl group at the 5-position. The carboxyl group is esterified with methanol, and there is a methoxy group at the 2-position .


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-5-(trifluoromethyl)nicotinate” has a molecular weight of 235.16 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis of Novel Anti-Infective Agents

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, is used as an intermediate in synthesizing novel anti-infective agents. Its synthesis involves trifluoromethylation of an aryl iodide using a cost-effective and safe process, indicating its utility in pharmaceutical developments (Mulder et al., 2013).

Domino Isomerization to Produce Nicotinates

Methyl nicotinates/6-halonicotinates are synthesized using domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles under Fe(II)/Au(I) relay catalysis. This demonstrates the compound's relevance in complex organic syntheses, contributing to pharmaceutical chemistry (Galenko et al., 2017).

Molecular Structure Studies

Research on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a derivative of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, reveals insights into polarized electronic structures and crystal formation. This is significant for understanding molecular interactions and drug design (Cobo et al., 2008).

Antiprotozoal Activity

Compounds structurally related to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate have been studied for their antiprotozoal activity, indicating potential therapeutic applications in treating diseases like trypanosomiasis (Ismail et al., 2003).

Isoxazole Strategy for Synthesis

A method involving isoxazole strategy for the synthesis of fully substituted nicotinates has been developed, showing the compound's importance in creating complex molecular structures (Galenko et al., 2021).

Fluorometric Assay in Biochemistry

The compound plays a role in fluorometric assays, particularly in studying enzyme activities in tissues, highlighting its importance in biochemical research and diagnostics (Sano et al., 1992).

Lewis Acid-promoted Reactions

Lewis acid-promoted nucleophilic displacement reactions involving derivatives of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate are crucial for the synthesis of nicotinamide and nicotinic acid derivatives, underscoring its versatility in organic chemistry (Abdel-Aziz, 2007).

properties

IUPAC Name

methyl 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)3-5(4-13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLOLWKHCLHTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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